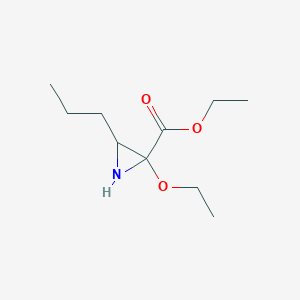
Ethyl 2-ethoxy-3-propylaziridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-ethoxy-3-propylaziridine-2-carboxylate is a synthetic organic compound belonging to the aziridine family Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-ethoxy-3-propylaziridine-2-carboxylate typically involves the reaction of ethyl 2-bromo-3-propylpropanoate with ethoxyamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the ethoxyamine displaces the bromine atom, forming the aziridine ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-ethoxy-3-propylaziridine-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of substituted amines, ethers, and thioethers.
Oxidation: The compound can be oxidized to form corresponding oxaziridines or other oxidized derivatives.
Reduction: Reduction reactions can convert the aziridine ring to an amine.
Common Reagents and Conditions
Nucleophilic Ring-Opening: Common reagents include primary and secondary amines, alcohols, and thiols. Reactions are typically carried out in polar solvents such as methanol or ethanol at room temperature.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products
Nucleophilic Ring-Opening: Substituted amines, ethers, and thioethers.
Oxidation: Oxaziridines and other oxidized derivatives.
Reduction: Primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-ethoxy-3-propylaziridine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, including potential anticancer and antiviral agents.
Organic Synthesis:
Material Science: It is explored for the development of novel polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action of Ethyl 2-ethoxy-3-propylaziridine-2-carboxylate involves its high ring strain, which makes it highly reactive towards nucleophiles. The aziridine ring can undergo nucleophilic attack, leading to ring-opening and the formation of various derivatives. This reactivity is exploited in the synthesis of complex molecules and in medicinal chemistry for the development of therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-oxo-3-piperidinecarboxylate
- Aziridine-2-carboxylic acid derivatives
- Ethyl 2-oxo-3-piperidinecarboxylate
Uniqueness
Ethyl 2-ethoxy-3-propylaziridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other aziridine derivatives
Eigenschaften
Molekularformel |
C10H19NO3 |
|---|---|
Molekulargewicht |
201.26 g/mol |
IUPAC-Name |
ethyl 2-ethoxy-3-propylaziridine-2-carboxylate |
InChI |
InChI=1S/C10H19NO3/c1-4-7-8-10(11-8,14-6-3)9(12)13-5-2/h8,11H,4-7H2,1-3H3 |
InChI-Schlüssel |
QGCIOPCMLRCOOL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1C(N1)(C(=O)OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






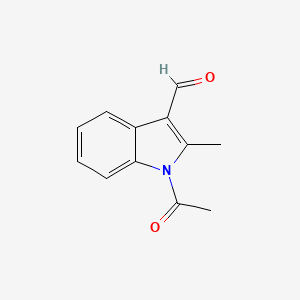
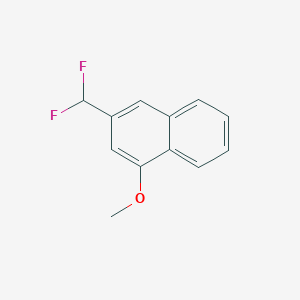
![1,7-Diazaspiro[4.4]nonane, 1-methyl-7-(1,2,4-oxadiazol-5-yl)-](/img/structure/B11896095.png)
![(NZ)-N-[[4-[2-(dimethylamino)ethoxy]phenyl]methylidene]hydroxylamine](/img/structure/B11896102.png)
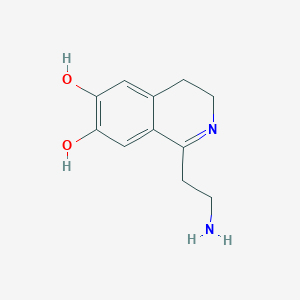

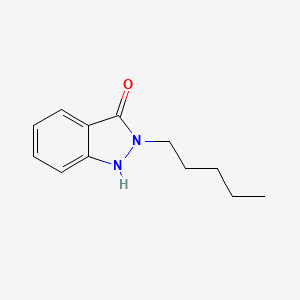
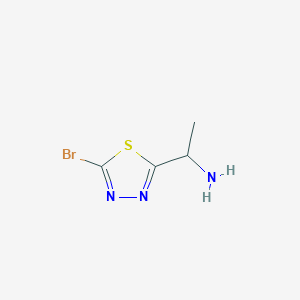
![1,7-Diazaspiro[4.4]nonane, 1-(5-isoxazolyl)-7-methyl-](/img/structure/B11896138.png)

